molecular formula C13H13NO3 B12111542 Ethyl 2-amino-5-phenylfuran-3-carboxylate

Ethyl 2-amino-5-phenylfuran-3-carboxylate

Cat. No.: B12111542
M. Wt: 231.25 g/mol
InChI Key: DWFIFJXEHAWBLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-phenylfuran-3-carboxylate is an organic compound with the molecular formula C13H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-phenylfuran-3-carboxylate typically involves the reaction of ethyl 2-bromo-5-phenylfuran-3-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenylfuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-5-phenylfuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and phenyl group play crucial roles in its binding to target molecules, while the furan ring provides structural stability. The compound may exert its effects through various pathways, such as enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Ethyl 2-amino-5-phenylfuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-phenylfuran-2-carboxylate: This compound has a similar structure but differs in the position of the amino and carboxylate groups.

    Ethyl 2-amino-4-phenylfuran-3-carboxylate: Another similar compound with a different substitution pattern on the furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-amino-5-phenylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

1. Overview of Biological Activity

Research indicates that this compound exhibits various biological effects, particularly in the realm of antimicrobial and anticancer activities. The compound's structural features, including the furan ring and phenyl substituents, are crucial for its interaction with biological targets.

1.1 Antimicrobial Activity

Studies have shown that compounds with a furan core often possess antimicrobial properties. This compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth, although specific data on its efficacy compared to established antibiotics is still emerging .

1.2 Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : Its amino and phenyl groups facilitate binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Cellular Modulation : It may alter cellular processes such as gene expression related to stress responses and apoptosis .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes the structural variations and their corresponding biological activities:

Compound StructureBiological ActivityNotes
This compoundAntimicrobial, AnticancerActive against various strains
Ethyl 3-amino-5-phenylfuran-2-carboxylateReduced activityPositioning of amino group affects potency
Ethyl 2-amino-4-phenylfuran-3-carboxylateModerate activityDifferent substitution pattern

This table illustrates how modifications to the furan ring and amino group can significantly impact the compound's efficacy.

4. Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

4.1 Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.

4.2 Investigation into Anticancer Effects

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines, with IC50 values indicating potent activity at low concentrations. Further mechanistic studies revealed that it activates caspase pathways involved in programmed cell death .

5. Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-5-phenylfuran-2-carboxylateAmino group at position 3Lower antimicrobial activity
Ethyl 2-amino-4-phenylfuran-3-carboxylateDifferent substitution on furan ringModerate anticancer effects

This comparative analysis underscores the significance of structural positioning in determining biological activity.

6. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-amino-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3

InChI Key

DWFIFJXEHAWBLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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